1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea
Description
1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea is a urea derivative featuring a 2-chlorophenyl group at one terminal and a substituted phenyl ring at the other. The phenyl ring is modified with a methoxy group at the 3-position and a 2-oxopyrrolidin-1-yl moiety at the 4-position. The 2-oxopyrrolidin-1-yl group may enhance solubility and binding affinity due to its polar lactam structure, while the 2-chlorophenyl substituent could influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-11-12(8-9-15(16)22-10-4-7-17(22)23)20-18(24)21-14-6-3-2-5-13(14)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQFXSGAZAQBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Target Compound
The target molecule comprises two aromatic systems linked via a urea functional group. The 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline moiety is synthesized first, followed by coupling with 2-chlorophenyl isocyanate. Key strategies include:
Construction of the 2-Oxopyrrolidin-1-yl Substituent
The 2-oxopyrrolidin-1-yl group is introduced via cyclization of γ-aminobutyric acid derivatives or nucleophilic substitution on halogenated intermediates. For example, 4-fluoro-3-methoxynitrobenzene undergoes substitution with pyrrolidin-2-one in the presence of a base like potassium carbonate, yielding 3-methoxy-4-(2-oxopyrrolidin-1-yl)nitrobenzene. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon produces the corresponding aniline.
Urea Bond Formation
Urea linkage is formed via reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with 2-chlorophenyl isocyanate in anhydrous dichloromethane or toluene. Alternative methods employ carbodiimide-mediated coupling, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).
Stepwise Synthesis and Reaction Conditions
Synthesis of 3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Aniline
Step 1: Nitro Group Substitution
4-Fluoro-3-methoxynitrobenzene (1.0 equiv) is reacted with pyrrolidin-2-one (1.2 equiv) in dimethylformamide (DMF) at 120°C for 24 hours with potassium carbonate (2.0 equiv). The product, 3-methoxy-4-(2-oxopyrrolidin-1-yl)nitrobenzene, is isolated via column chromatography (hexane/ethyl acetate, 3:1).
Step 2: Nitro Reduction
The nitro intermediate is dissolved in ethanol and hydrogenated under H₂ (1 atm) with 10% Pd/C (0.1 equiv) at room temperature for 6 hours. Filtration and solvent evaporation yield 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline as a white solid (85% yield).
Urea Formation
Method A: Isocyanate Route
3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline (1.0 equiv) is treated with 2-chlorophenyl isocyanate (1.1 equiv) in anhydrous dichloromethane at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. Precipitation yields the crude product, which is recrystallized from ethanol/water (70% yield).
Method B: Carbodiimide-Mediated Coupling
The aniline (1.0 equiv) is combined with 2-chlorophenylcarbamic acid (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in DMF. The mixture is stirred at 25°C for 24 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (55% yield).
Optimization and Challenges
Cyclization Efficiency
Cyclization to form the 2-oxopyrrolidin-1-yl group requires rigorous exclusion of moisture. Using molecular sieves or anhydrous solvents improves yields from 60% to 85%. Alternative cyclization agents like polyphosphoric acid (PPA) reduce reaction times but may degrade sensitive methoxy groups.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other urea derivatives are critical for understanding its unique properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position and Activity: The 2-chlorophenyl group in the target compound is ortho-substituted, similar to Cl-4AS-1 . This substitution is associated with enhanced steric interactions in binding pockets compared to para-chloro derivatives (e.g., 4h in ), which showed reduced antifungal activity (MIC: 125 µg/ml). The 2-oxopyrrolidin-1-yl group may improve solubility over azetidinone-containing analogs (e.g., 4g), which exhibit high melting points and lower bioavailability .
Biological Activity Trends: Urea derivatives with electron-withdrawing groups (e.g., trifluoromethyl in FTBU-1 ) demonstrate stronger anticancer activity, suggesting the target compound’s methoxy and pyrrolidone groups may favor antimicrobial over anticancer effects. Phenothiazine-containing ureas (e.g., 4g) show potent antifungal activity due to redox-active sulfur atoms, a feature absent in the target compound .
Physicochemical Properties: The target compound’s methoxy and pyrrolidone groups likely reduce logP compared to chlorophenyl-indenoquinoline derivatives (e.g., Cl-4AS-1), enhancing aqueous solubility . Trifluoroethoxy substituents (e.g., in 3-(3-chloro-4-fluorophenyl)urea ) increase metabolic stability, whereas the target compound’s pyrrolidone may confer susceptibility to enzymatic hydrolysis.
Table 2: Spectral Data Comparison
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Chlorination of aniline derivatives to form 2-chloroaniline intermediates.
- Step 2: Formation of the urea linkage via reaction with isocyanates or carbamoyl chlorides.
- Step 3: Functionalization of the phenyl ring with methoxy and 2-oxopyrrolidin-1-yl groups using coupling reactions (e.g., Buchwald-Hartwig amination) .
Optimization Tips:
- Use anhydrous solvents (e.g., DMF or acetonitrile) to prevent hydrolysis.
- Control temperature (60–80°C) to balance reaction rate and byproduct formation.
- Monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and urea linkage integrity (e.g., NH peaks at δ 8–10 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 388.1) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- In Vitro Assays:
- Dose-Response Studies: IC50 calculations to determine potency thresholds.
- Controls: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Questions
Q. How do structural modifications (e.g., substituent positions) influence biological activity?
Methodological Answer:
- Comparative SAR Studies:
- Replace 2-oxopyrrolidin-1-yl with other heterocycles (e.g., triazoles) to assess target binding.
- Vary methoxy group position to study steric/electronic effects on receptor interactions.
- Key Finding: Fluorine or chlorine at the 2-position of the phenyl ring enhances metabolic stability .
Q. What experimental strategies resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Reproducibility Checks: Validate assays using standardized protocols (e.g., ATP concentration in kinase assays).
- Orthogonal Assays: Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Meta-Analysis: Compare data across studies with attention to variables (e.g., cell line heterogeneity, solvent effects) .
Q. How can mechanistic studies elucidate this compound’s interaction with enzymes or receptors?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs.
- Molecular Dynamics Simulations: Predict binding stability and conformational changes.
- Mutagenesis Studies: Replace key amino acids (e.g., catalytic lysine) to validate interaction sites .
Q. What considerations are critical for designing in vivo studies?
Methodological Answer:
- Dosing Regimen: Optimize bioavailability via pharmacokinetic profiling (e.g., IV vs. oral administration).
- Animal Models: Use xenograft models for oncology studies or transgenic models for CNS targets.
- Statistical Design: Implement randomized block designs with adequate replicates to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
